Bis(nonylphenyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

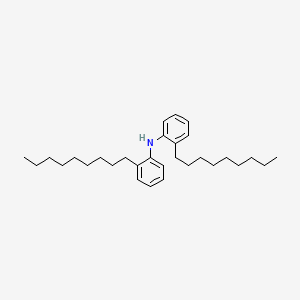

Bis(nonylphenyl)amine, also known as dinonyldiphenylamine, is an organic compound with the molecular formula C₃₀H₄₇N. It is a type of alkylated diphenylamine, where two nonyl groups are attached to the phenyl rings. This compound is widely used as an antioxidant in various industrial applications due to its ability to inhibit oxidation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(nonylphenyl)amine is typically synthesized through the alkylation of diphenylamine with nonene. The reaction involves the use of a catalyst, such as an acid or a base, to facilitate the addition of nonyl groups to the phenyl rings of diphenylamine. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale alkylation processes. The reaction is conducted in reactors where diphenylamine and nonene are mixed in the presence of a catalyst. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(nonylphenyl)amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: It can undergo substitution reactions where the nonyl groups are replaced with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Catalysts like Lewis acids (e.g., aluminum chloride) are often employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various alkyl or aryl-substituted diphenylamines.

Scientific Research Applications

Bis(nonylphenyl)amine has a wide range of applications in scientific research, including:

Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.

Biology: Studied for its potential effects on biological systems, including its role as an antioxidant.

Medicine: Investigated for its potential therapeutic applications due to its antioxidant properties.

Industry: Widely used in lubricants, fuels, and other industrial products to enhance their stability and performance.

Mechanism of Action

The primary mechanism by which bis(nonylphenyl)amine exerts its effects is through its antioxidant activity. It inhibits oxidation processes by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets and pathways involved include the stabilization of free radicals and the prevention of chain reactions that lead to oxidation.

Comparison with Similar Compounds

Similar Compounds

Nonylated diphenylamine: Similar structure but with different alkyl groups.

2,6-di-tert-butylphenol: Another antioxidant with a different structure but similar function.

Uniqueness

Bis(nonylphenyl)amine is unique due to its specific structure, which provides it with high thermal stability and effectiveness as an antioxidant. Its ability to inhibit oxidation processes makes it particularly valuable in applications where long-term stability is required.

Biological Activity

Bis(nonylphenyl)amine (BNPA) is an organic compound with the chemical formula C30H47N. It is primarily used as an antioxidant in various industrial applications, particularly in rubber production and lubricants. Understanding its biological activity is crucial due to its potential environmental impact and health implications. This article reviews the biological activity of BNPA, summarizing research findings, case studies, and relevant data.

BNPA is a member of the diphenylamine family, characterized by its nonylphenyl groups. Its structure can be represented as follows:

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 453.70 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Insoluble in water |

| Density | Variable |

Antioxidant Properties

BNPA exhibits significant antioxidant properties, which make it valuable in preventing oxidative stress in various materials. It functions by scavenging free radicals, thereby protecting against oxidative damage. This property is particularly beneficial in rubber products, where it helps to prolong service life and maintain performance.

Toxicological Studies

Research indicates that BNPA may pose health risks upon exposure. A study highlighted that similar compounds in the diphenylamine family could lead to reproductive toxicity and developmental issues in rodents . Furthermore, long-term exposure to BNPA has been linked to skin irritation and potential allergic reactions.

Environmental Impact

BNPA's persistence in the environment raises concerns regarding its ecological effects. It can bioaccumulate in aquatic organisms, leading to toxic effects on wildlife. For instance, studies have shown that derivatives of BNPA can be lethal to fish at low concentrations . The degradation products of BNPA also have been implicated in harmful ecological interactions.

Case Studies

- Aquatic Toxicity : Research demonstrated that BNPA derivatives exhibited high toxicity levels in aquatic environments, with lethal concentrations (LC50) significantly affecting fish populations .

- Reproductive Toxicity in Rodents : A study conducted by ANSES found that exposure to diphenylamines, including BNPA, negatively impacted fertility and development in rodent models .

- Skin Irritation : Short-term exposure studies indicated that BNPA could cause skin irritation and allergic responses upon repeated contact .

Table 2: Summary of Biological Effects of this compound

Regulatory Status

The European Chemicals Agency (ECHA) has classified BNPA under various regulatory frameworks due to its hazardous nature. It is essential for industries using BNPA to comply with safety regulations and conduct risk assessments to mitigate exposure risks.

Properties

CAS No. |

52033-71-3 |

|---|---|

Molecular Formula |

C30H47N |

Molecular Weight |

421.7 g/mol |

IUPAC Name |

2-nonyl-N-(2-nonylphenyl)aniline |

InChI |

InChI=1S/C30H47N/c1-3-5-7-9-11-13-15-21-27-23-17-19-25-29(27)31-30-26-20-18-24-28(30)22-16-14-12-10-8-6-4-2/h17-20,23-26,31H,3-16,21-22H2,1-2H3 |

InChI Key |

DMLQDPIAVJTTKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1NC2=CC=CC=C2CCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.